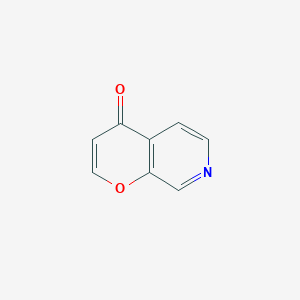

7-Azachromone

Description

Historical Context and Evolution of Azachromone Chemistry Research

The journey of azachromone chemistry is intrinsically linked to the broader history of chromone (B188151) research. Chromones, with their benzopyran-4-one core, have been recognized for their diverse biological activities for over a century. The isosteric replacement of a benzene (B151609) ring with a pyridine (B92270) ring, a common strategy in medicinal chemistry to modulate a compound's properties, led to the conceptualization of azachromones. researchgate.net This structural modification, substituting a carbon atom with a nitrogen atom in the benzo-fused ring, gives rise to four possible isomers: 5-azachromone, 6-azachromone, 7-azachromone, and 8-azachromone.

Early research into azachromones was often hampered by synthetic challenges. researchgate.net The electron-deficient nature of the pyridine ring compared to the benzene ring in chromones presents distinct reactivity patterns that rendered many traditional chromone synthesis methods inefficient for their aza-analogs. researchgate.net Initial synthetic approaches often involved multi-step sequences with modest yields.

The development of more sophisticated synthetic methodologies has been pivotal in advancing azachromone research. Key breakthroughs have included the application of intramolecular heterocyclization, deprotection–cyclization reactions, and modern cross-coupling techniques. researchgate.net For instance, palladium-catalyzed reactions have significantly expanded the accessibility and diversity of substituted azachromones. nih.gov While much of the early and even recent literature has focused more extensively on the 8-azachromone isomer, due in part to its relationship with compounds like amlexanox (B1666007), these synthetic advancements have paved the way for more dedicated exploration of the other isomers, including 7-azachromone. nih.govdur.ac.uk The evolution of azachromone chemistry has thus been a story of overcoming synthetic hurdles to unlock the potential of these "privileged" heterocyclic systems. researchgate.net

Significance of the 7-Azachromone Scaffold in Modern Chemical Sciences

The 7-azachromone scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of new drugs. u-tokyo.ac.jp The significance of the 7-azachromone core stems from several key factors:

Modulation of Physicochemical Properties: The introduction of a nitrogen atom at the 7-position significantly alters the electronic distribution and physicochemical properties of the chromone scaffold. This can influence crucial drug-like properties such as solubility, lipophilicity, and metabolic stability. For example, strategic modifications to the core of the related drug amlexanox, an 8-azachromone derivative, led to a significant increase in aqueous solubility. nih.gov

Enhanced Biological Interactions: The nitrogen atom in the 7-azachromone ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules like proteins and enzymes. vulcanchem.com This can lead to enhanced binding affinity and selectivity for specific targets.

Bioisosteric Replacement: The 7-azaindole (B17877) moiety, a substructure within some 7-azachromone derivatives, is a well-established bioisostere for indole. nih.gov This allows for the modification of known bioactive indole-containing compounds to create novel analogs with potentially improved pharmacological profiles. nih.gov

Diverse Biological Activities: Derivatives of the broader azachromone family have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties. researchgate.netresearchgate.net Specifically, the chromone core is a key feature in inhibitors of kinases such as TBK1 and IKKε, which are implicated in inflammatory diseases and cancer. researchgate.netniscpr.res.in The 7-azachromone scaffold is being explored for similar applications, with studies investigating its potential as a Src kinase inhibitor. niscpr.res.in

The following table summarizes the key attributes that underscore the significance of the 7-azachromone scaffold:

| Attribute | Description | Significance in Chemical Sciences |

| Structural Novelty | Nitrogen-containing analog of the chromone scaffold. | Offers new chemical space for exploration in drug discovery and materials science. |

| Privileged Scaffold | Capable of interacting with multiple biological targets. | Serves as a versatile template for developing new therapeutic agents. researchgate.netnih.gov |

| Modulated Properties | The nitrogen atom alters electronic and physicochemical properties. | Allows for fine-tuning of solubility, lipophilicity, and metabolic stability. nih.gov |

| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. | Enhances binding affinity and selectivity for biological targets. vulcanchem.com |

| Bioisosterism | The 7-azaindole substructure is a bioisostere of indole. | Enables modification of existing drugs to create novel compounds with improved properties. nih.gov |

Current Research Landscape and Emerging Areas for 7-Azachromone

The research landscape for 7-azachromone is dynamic, with significant efforts focused on developing novel synthetic routes and exploring its therapeutic and material science applications.

Advanced Synthetic Methodologies: Contemporary research is actively pursuing more efficient and versatile methods for the synthesis of 7-azachromones. This includes the development of cascade reactions, which allow for the construction of the complex heterocyclic system in a single step from simpler starting materials. innovareacademics.in The use of novel building blocks, such as trifluoromethylated precursors, is also expanding the accessible chemical space of 7-azachromone derivatives. dur.ac.uk Furthermore, C-H activation strategies are being explored as a powerful tool for the direct functionalization of the azachromone core, offering a more atom-economical approach to generating diverse analogs. researchgate.net

Therapeutic Applications: A major focus of current research is the evaluation of 7-azachromone derivatives for various therapeutic applications. Building on the known biological activities of chromones and other azachromone isomers, researchers are investigating 7-azachromones as:

Kinase Inhibitors: The scaffold is being explored for its potential to inhibit protein kinases, which are crucial targets in oncology and immunology. niscpr.res.in For example, some azachromone-fused α-aminophosphonates have been synthesized and evaluated as Src kinase inhibitors. niscpr.res.in

Anticancer Agents: The 7-azaindole moiety, which can be part of a 7-azachromone structure, is a key component in several anticancer agents. nih.gov Research is ongoing to explore the potential of 7-azachromone derivatives in this area.

Anti-inflammatory Agents: Given the role of related compounds in modulating inflammatory pathways, 7-azachromones are being investigated for their potential as anti-inflammatory drugs. researchgate.net

Emerging Areas: Beyond medicinal chemistry, the unique photophysical properties of the 7-azachromone scaffold are beginning to be explored in the field of materials science. The planar structure and extended π-system suggest potential applications in organic electronics, such as in the development of new fluorescent probes or organic light-emitting diodes (OLEDs). vulcanchem.com The ability to tune the electronic properties through substitution on the azachromone core makes it an attractive target for the design of novel functional materials.

The table below highlights current research directions and potential future applications for the 7-azachromone scaffold.

| Research Area | Focus | Potential Applications |

| Synthetic Chemistry | Development of cascade reactions, C-H activation, and use of novel building blocks. researchgate.netinnovareacademics.in | More efficient and diverse synthesis of 7-azachromone derivatives. |

| Medicinal Chemistry | Kinase inhibition, anticancer activity, anti-inflammatory properties. researchgate.netnih.govniscpr.res.in | Development of new drugs for cancer, inflammatory disorders, and other diseases. |

| Materials Science | Exploration of photophysical properties. vulcanchem.com | Design of fluorescent probes, organic electronic materials, and functional dyes. |

Structure

3D Structure

Propriétés

IUPAC Name |

pyrano[2,3-c]pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVAQHMUXYWRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)C=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Azachromone Core Construction

Intramolecular Heterocyclization Approaches to 7-Azachromone Synthesis

Intramolecular heterocyclization represents a fundamental and widely employed strategy for the construction of the 7-azachromone core. This approach involves the formation of the pyranone ring by cyclizing a suitably functionalized pyridine (B92270) precursor. These strategies can be further classified based on the nature of the key bond-forming step.

Nucleophilic Cyclization Strategies

Nucleophilic cyclization strategies are a cornerstone in the synthesis of 7-azachromones, typically involving the intramolecular attack of a nucleophile on a carbonyl group to form the pyranone ring. A classic and effective method in this category is analogous to the Baker-Venkataraman rearrangement, which proceeds through a 1,3-diketone intermediate.

In a key example, the synthesis of a 7-azachromone analog of amlexanox (B1666007) was achieved through a classical reaction sequence starting from (2-bromo-5-hydroxypyridin-4-yl)ethan-1-one. researchgate.net This approach involves the acylation of the hydroxyl group of the hydroxypyridine derivative, followed by a base-mediated intramolecular Claisen condensation (a Baker-Venkataraman type rearrangement) to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration of this intermediate furnishes the 7-azachromone ring. researchgate.net

Another notable nucleophilic cyclization approach is a one-pot deprotection-cyclization reaction. This strategy has been efficiently utilized in the synthesis of various 5-, 7-, and 8-azachromones. researchgate.net The process typically starts with a protected hydroxypyridine derivative which, upon deprotection in the presence of an acid catalyst such as pyridinium (B92312) hydrochloride, undergoes spontaneous intramolecular cyclization to yield the final azachromone product. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Alkoxynicotinate and Acetophenone derivative | 1. Base (e.g., NaH) 2. Pyridinium hydrochloride | 2-Aryl-7-azachromone | Not Specified researchgate.net |

| (2-bromo-5-hydroxypyridin-4-yl)ethan-1-one derivative | 1. Acylation 2. Base (e.g., KOH) 3. Acid (e.g., H2SO4) | Substituted 7-azachromone | Not Specified researchgate.net |

Electrophilic Cyclization Pathways

While less commonly reported for 7-azachromones compared to their nucleophilic counterparts, electrophilic cyclization pathways offer an alternative route to the pyranone ring. These methods typically involve the cyclization of a pyridine derivative bearing an activated alkene or alkyne, which is then attacked by an oxygen nucleophile. The specific application of these pathways for the direct construction of the 7-azachromone core is an area of ongoing research, with methodologies developed for other chromone (B188151) systems potentially being adaptable.

Palladium-Catalyzed Cross-Coupling Reactions in 7-Azachromone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, and their application to the construction of heterocyclic systems like 7-azachromone is a growing area of interest. These reactions allow for the formation of key carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering access to a wide range of substituted derivatives.

Suzuki–Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a versatile method for the formation of carbon-carbon bonds. mdpi.comwwjmrd.com While often employed for the functionalization of a pre-formed heterocyclic core, it can also be strategically utilized in the construction of the 7-azachromone ring system itself. For instance, a suitably substituted halopyridine can be coupled with a boronic acid derivative containing the necessary propanone or ester moiety. Subsequent intramolecular cyclization of the cross-coupled product would then yield the desired 7-azachromone. The development of highly efficient and water-soluble palladium catalysts has expanded the scope of this reaction to include a broad variety of N-heterocyclic substrates. wikipedia.org

Sonogashira Coupling Adaptations

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient method for the formation of carbon-carbon triple bonds. wikipedia.org This reaction has been ingeniously adapted for the synthesis of heterocyclic systems, including those related to 7-azachromone. A common strategy involves the Sonogashira coupling of a halopyridine derivative with a terminal alkyne. The resulting alkynylpyridine can then undergo an intramolecular cyclization to form the pyranone ring of the 7-azachromone. nih.gov For instance, the incorporation of a phenylacetylene (B144264) group into an azachromanone intermediate has been shown to proceed smoothly under Sonogashira conditions. researchgate.net This highlights the potential for a tandem Sonogashira coupling-cyclization sequence to construct the 7-azachromone core. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| Halopyridine derivative | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylpyridine intermediate for cyclization |

| 2,6-Dichloropyridine derivative | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | Phenylacetylenyl-azachromanone intermediate |

Stille Coupling Methods

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups and its ability to be carried out under neutral and mild conditions. organic-chemistry.org Similar to the Sonogashira coupling, the Stille coupling can be applied to the synthesis of 7-azachromone precursors. For example, a halopyridine can be coupled with a stannylated component that contains the necessary functionality for subsequent cyclization into the pyranone ring. Research has shown that related azachromanone intermediates can react smoothly under Stille conditions, indicating the viability of this methodology for the construction of the broader azachromone family. researchgate.net

C–H Activation Strategies for Pyrano[2,3-b]pyridin-4-one Synthesis

Direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical tool in organic synthesis. For the construction of the 7-azachromone skeleton, C–H activation strategies offer novel pathways that avoid the pre-functionalization of starting materials.

Pyridine N-oxides are versatile intermediates in the functionalization of pyridine rings. chemrxiv.orgchemrxiv.orgresearchgate.net The N-oxide group activates the C-H bonds at the C2 and C6 positions, facilitating reactions with a variety of coupling partners. In the context of 7-azachromone synthesis, this strategy can be envisioned to construct the pyranone ring.

Rhodium(III)-catalyzed C–H activation of pyridine N-oxides and their subsequent annulation with alkynes represents a potent method for constructing fused heterocyclic systems. nih.govrsc.org While a direct synthesis of a 7-azachromone using this method is not extensively documented in the provided literature, the general mechanism involves the formation of a rhodacycle intermediate after C-H activation at the C2 position of the pyridine N-oxide. This intermediate then undergoes insertion of an alkyne, followed by reductive elimination to furnish the annulated product. The N-oxide can act as an internal oxidant in some cases, leading to N-N bond cleavage in N-iminopyridinium ylides, or as a directing group that is later removed. rsc.org The application of this methodology to appropriately substituted pyridine N-oxides could provide a direct route to the pyrano[2,3-b]pyridin-4-one core.

Mechanistic studies on the direct arylation of pyridine N-oxide catalyzed by palladium have shown that the process can be complex, sometimes involving cooperative catalysis between two different palladium centers. nih.gov These fundamental studies are crucial for the rational design of C-H activation-based syntheses of complex molecules like 7-azachromones.

Achieving regioselectivity in the C-H functionalization of pyridine and its derivatives is a significant challenge. nih.gov The electronic properties of the pyridine ring typically direct functionalization to specific positions, and overcoming these intrinsic biases requires carefully designed catalytic systems.

For the synthesis of 7-azachromones, which requires functionalization of a 3-hydroxypyridine (B118123) precursor, regioselective C-H activation is paramount. Palladium-catalyzed C-H arylation has been demonstrated for various pyridine derivatives. researchgate.net For instance, the regioselective arylation of 7-hydroxyflavone (B191518) at the C6 position has been achieved using a carbamate (B1207046) directing group and a palladium(II) trifluoroacetate (B77799) catalyst. bohrium.com A similar directing group strategy could potentially be applied to 3-hydroxypyridine derivatives to control the regioselectivity of C-H activation and subsequent annulation to form the 7-azachromone ring.

Radical arylation of 3-hydroxypyridines mediated by titanium(III) has been shown to proceed with high regioselectivity at the 2-position. nih.gov This method utilizes aryldiazonium chlorides as the aryl radical source and provides a straightforward route to 2-aryl-3-hydroxypyridines. Subsequent cyclization of these intermediates could then lead to the 7-azachromone skeleton. The reaction of ortho-carboxylic ester substituted phenyldiazonium salts in this system directly yields tricyclic benzopyranopyridinones. nih.gov

| Catalyst/Mediator | Substrate | Position of Functionalization | Product Type | Reference |

| Palladium(II) Acetate | 5,6-Dihydrobenzo[c]acridines | C1 | 1-Methoxy-5,6-dihydrobenzo[c]acridines | mdpi.com |

| Palladium-NIXANTPHOS | 1,1,3-Triaryl-2-azaallyl anions | N/A | Diarylmethylamine derivatives | nih.gov |

| Titanium(III) | 3-Hydroxypyridines | C2 | 2-Aryl-3-hydroxypyridines | nih.gov |

Ullmann-Type O-Arylation Routes to 7-Azachromone Derivatives

The Ullmann condensation, a copper-catalyzed reaction, is a classical method for the formation of carbon-oxygen bonds. Modern variations of this reaction, including transition-metal-free approaches, have been developed for the synthesis of chromones and their heteroaromatic analogs.

An efficient method for the synthesis of chromone derivatives involves a transition-metal-free intramolecular Ullmann-type O-arylation. This approach provides a more environmentally benign and cost-effective alternative to traditional metal-catalyzed methods. The reaction typically involves the base-mediated cyclization of a suitably substituted precursor. For the synthesis of 7-azachromone derivatives, this would entail the intramolecular cyclization of a 2-(acyl)vinyl-3-hydroxypyridine derivative. The success of this cyclization is dependent on the nature of the base and the solvent system employed.

Cascade Carbonylation-Sonogashira-Cyclization Approaches for 7-Azachromone Derivatives

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient strategy for the rapid construction of complex molecular architectures. A notable example is the palladium-catalyzed cascade carbonylation-Sonogashira-cyclization reaction. This methodology has been successfully applied to the synthesis of 6-aza-chromone derivatives from 3-iodo-4-(1H)-pyridones and terminal acetylenes. The reaction proceeds through an initial carbon monoxide insertion, followed by a Sonogashira coupling with the terminal alkyne, and a final intramolecular cyclization to yield the aza-chromone core. The choice of base in this reaction is critical and can be used to selectively control the reaction pathway to favor the desired aza-chromone product.

| Starting Material | Reagents | Product | Yield |

| 3-Iodo-4-(1H)-pyridone | Terminal acetylene, CO, Pd catalyst, Base | 6-Aza-chromone derivative | Moderate to good |

This powerful cascade process provides a versatile route to aza-chromone derivatives with a wide range of substituents, dictated by the choice of the terminal alkyne.

Synthesis of Trifluoromethylated 7-Azachromones

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and bioavailability. beilstein-journals.org Consequently, the synthesis of trifluoromethylated 7-azachromones is of great interest for the development of new therapeutic agents.

While the direct synthesis of trifluoromethylated 7-azachromones is not widely reported, methods for the synthesis of isomeric trifluoromethylated aza-chromones can provide valuable insights. For example, 2,2-dialkyl-7-trifluoromethyl-8-azachromenones have been synthesized via a pyrrolidine-mediated spirocyclization of 3-acetyl-6-(trifluoromethyl)-2(1H)-pyridinone. researchgate.net This suggests that appropriately substituted pyridinone precursors can be used to construct trifluoromethylated aza-chromone systems.

General methods for the introduction of the trifluoromethyl group often utilize reagents such as the Togni reagent or the Ruppert-Prakash reagent (TMSCF3). beilstein-journals.orgnih.gov These reagents can be used to introduce the CF3 group into a pre-formed heterocyclic system or onto a precursor that is then cyclized. For instance, the trifluoromethylation of β-keto-benzyl-O-oximes with the Ruppert-Prakash reagent proceeds chemoselectively at the carbonyl group. nih.gov A similar strategy could be envisioned for the synthesis of trifluoromethylated 7-azachromones, where a trifluoromethylated precursor is cyclized to form the final product.

| Precursor | Reagent | Product | Reference |

| 3-Acetyl-6-(trifluoromethyl)-2(1H)-pyridinone | Acetone or Cyclopentanone, Pyrrolidine | 2,2-Dialkyl-7-trifluoromethyl-8-azachromenone | researchgate.net |

| β-Keto-benzyl-O-oximes | Ruppert-Prakash reagent (TMSCF3) | Monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes | nih.gov |

| Enamines | Togni reagent | Trifluoromethylated 2H-azirines | beilstein-journals.org |

Novel Approaches to Substituted 7-Azachromones from Pyridoxal (B1214274) Precursors

The utilization of pyridoxal, a form of vitamin B6, as a precursor for the synthesis of substituted 7-azachromones represents a novel and largely unexplored area of synthetic chemistry. A comprehensive review of the current scientific literature reveals a notable absence of established methodologies for this specific transformation. Pyridoxal and its phosphate (B84403) ester are well-known for their crucial roles in a vast array of enzymatic reactions, primarily involving amino acid metabolism. Its rich chemistry, characterized by the reactivity of the formyl group and the ability of the pyridine ring to stabilize various intermediates, theoretically offers a versatile platform for the construction of more complex heterocyclic systems.

While direct synthetic routes from pyridoxal to 7-azachromones have not been reported, a hypothetical pathway can be envisioned. This prospective approach would likely involve a multi-step sequence, beginning with the modification of the functional groups present in the pyridoxal molecule. For instance, the formyl group could serve as a handle for chain extension to build the necessary three-carbon unit required for the formation of the γ-pyrone ring. The hydroxyl and hydroxymethyl groups on the pyridine ring would likely require protection and subsequent manipulation to facilitate the cyclization leading to the 7-azachromone core.

A potential, yet to be explored, synthetic strategy could involve the following conceptual steps:

Protection of functional groups: The phenolic hydroxyl and the primary alcohol of pyridoxal would need to be protected to prevent unwanted side reactions.

Chain elongation: The aldehyde functionality could undergo a condensation reaction, such as a Knoevenagel or Wittig reaction, to introduce a two-carbon unit.

Formation of a β-ketoester or a related intermediate: Subsequent manipulation of the extended side chain would be necessary to generate a suitable precursor for cyclization, such as a β-ketoester.

Cyclization and aromatization: An intramolecular cyclization, potentially acid-catalyzed, would form the pyrone ring, followed by an oxidation or elimination step to yield the aromatic 7-azachromone system.

The development of such a synthetic route would be a significant advancement, providing access to a new class of substituted 7-azachromones derived from a readily available and biocompatible starting material. However, it must be emphasized that this remains a conceptual proposal, and extensive research is required to establish its feasibility and optimize the reaction conditions.

Strategies for Stereoselective Synthesis of 7-Azachromone Derivatives

The synthesis of enantiomerically pure 7-azachromone derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. While methodologies specifically targeting the stereoselective synthesis of 7-azachromones are scarce, significant progress has been made in the asymmetric synthesis of the closely related aza-flavanones and aza-chromanones. These strategies can serve as a blueprint for the development of stereoselective routes to 7-azachromone derivatives. The primary approaches involve organocatalysis and metal catalysis to achieve high levels of enantioselectivity.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering mild reaction conditions and avoiding the use of toxic heavy metals. Several organocatalytic strategies have been successfully applied to the synthesis of chiral aza-flavanones and could be adapted for 7-azachromone derivatives.

N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-heterocyclic carbenes have been effectively employed in the enantioselective intramolecular Stetter reaction of sulfonamido benzaldehydes to afford functionalized aza-flavanone derivatives with high yields and enantioselectivities. nih.gov This approach allows for the construction of a quaternary stereocenter at the 3-position of the aza-flavanone core. nih.gov The reaction proceeds under mild conditions and exhibits a broad substrate scope. nih.gov

Interactive Data Table: NHC-Catalyzed Enantioselective Synthesis of Aza-Flavanones

Chiral Brønsted Acid and Thiourea Catalysis: Chiral phosphoric acids and bifunctional thioureas have been utilized as catalysts for the asymmetric intramolecular aza-Michael addition of 2'-aminochalcones. nih.gov These catalysts activate the substrate through hydrogen bonding, enabling highly enantioselective cyclization to form 2-aryl-2,3-dihydro-4-quinolones (aza-flavanones). nih.gov

Metal-Catalyzed Approaches:

Transition metal catalysis offers another powerful avenue for the stereoselective synthesis of aza-flavanone derivatives.

Rhodium-Catalyzed 1,4-Addition: The rhodium-catalyzed asymmetric 1,4-addition of arylzinc reagents to 4-quinolones has been reported as a method to access chiral 2-aryl-2,3-dihydro-4-quinolones. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation: A non-enzymatic kinetic resolution of 2-substituted 2,3-dihydro-4-quinolones has been achieved through palladium-catalyzed asymmetric allylic alkylation. nih.gov

These successful strategies in the synthesis of aza-flavanones provide a strong foundation for the development of stereoselective methods for 7-azachromone derivatives. Future research in this area will likely focus on adapting these catalytic systems to pyridine-based substrates and exploring new chiral catalysts and reaction pathways to achieve high levels of stereocontrol in the synthesis of these important heterocyclic compounds.

Mechanistic Investigations of 7 Azachromone Chemical Transformations

Elucidation of Reaction Mechanisms in Core Scaffold Formation

The construction of the bicyclic 7-azachromone core can be achieved through several synthetic strategies, each proceeding through distinct mechanistic pathways. Common methods include intramolecular cyclization, often involving C-H activation or Ullmann-type O-arylation. uran.ru

A particularly insightful mechanism involves the intramolecular O-arylation through C-H activation of pyridine (B92270) N-oxides. thieme-connect.de This approach begins with commercially available nicotinates, which are converted to pyridine N-oxide derivatives. The key transformation is an intramolecular cyclization where an enolate, generated from a β-ketoester moiety, acts as a nucleophile. This enolate attacks the C2 position of the pyridine ring, which has been activated by the N-oxide functionality. thieme-connect.de The reaction is facilitated by an activating agent, such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrop) or acetic anhydride (B1165640) (Ac₂O), which makes the C2 position of the pyridine N-oxide more electrophilic and susceptible to nucleophilic attack, leading to the formation of the pyrone ring fused to the pyridine core. thieme-connect.de

Other established routes include the cyclization of appropriately substituted pyridine precursors under acidic conditions or via transition-metal-free intramolecular Ullmann-type O-arylation reactions. masterorganicchemistry.com Another strategy involves building a highly functionalized pyridine scaffold first, followed by homologation and cyclization to form the pyrone ring. masterorganicchemistry.com

A reaction mechanism is a step-by-step description of a chemical transformation, detailing the intermediates and transition states that connect reactants to products. mvpsvktcollege.ac.in An intermediate is a molecule that exists for a finite lifetime and represents a local energy minimum on the reaction coordinate diagram. mdpi.comlibretexts.org In contrast, a transition state is a high-energy, transient configuration of atoms at a local energy maximum that cannot be isolated. mdpi.comlibretexts.org

In the context of the C-H activation route for 7-azachromone synthesis, several key intermediates can be proposed. thieme-connect.de

Enolate Intermediate: The deprotonation of the active methylene (B1212753) group in the β-ketoester side chain generates a planar enolate. This species is a potent nucleophile and is a discrete intermediate in the reaction pathway.

Activated N-Oxide Adduct: The pyridine N-oxide starting material reacts with the activating agent (e.g., PyBrop or Ac₂O) to form a highly electrophilic adduct. This adduct is another critical intermediate, primed for the subsequent intramolecular attack.

The transition state for the core-forming step is envisioned as the configuration where the nucleophilic enolate carbon is in the process of forming a new C-O bond with the C2 carbon of the activated pyridine ring. This state is characterized by partially formed and partially broken bonds and represents the highest energy barrier along this step of the reaction coordinate. mvpsvktcollege.ac.in

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates and energy landscapes, respectively. mdpi.com Kinetic studies measure how factors like concentration and temperature affect the reaction rate, helping to determine the rate-determining step, while thermodynamic studies assess the relative stability of reactants, intermediates, and products through parameters like enthalpy (ΔH) and Gibbs free energy (ΔG). bas.bgresearchgate.net

For the synthesis of 7-azachromone, specific quantitative kinetic and thermodynamic data are not widely published in the available literature. However, the reaction conditions employed in various syntheses offer qualitative insights. For instance, the use of heat in many cyclization procedures suggests the need to overcome a significant activation energy barrier (a kinetic factor). The choice between different possible isomers or products can often be explained by the principles of kinetic versus thermodynamic control.

Table 1: Conceptual Comparison of Kinetic and Thermodynamic Control in a Hypothetical 7-Azachromone Synthesis

| Feature | Kinetic Product | Thermodynamic Product |

| Formation Rate | Forms faster | Forms slower |

| Activation Energy (Ea) | Lower Ea | Higher Ea |

| Product Stability | Less stable | More stable |

| Governing Factor | Rate of reaction | Equilibrium position |

| Typical Conditions | Low temperature, short reaction time | High temperature, long reaction time |

This table illustrates general principles of kinetic and thermodynamic control and is not based on specific experimental data for 7-azachromone.

Reaction Pathways of Functional Group Introduction and Derivatization

Once the 7-azachromone core is formed, its functionalization allows for the creation of a diverse library of compounds. A powerful strategy for derivatization involves the synthesis of a halogenated 7-azachromone intermediate, which can then undergo various cross-coupling reactions.

A concise synthesis has been developed to produce a key 3-iodo-8-azachromone intermediate. masterorganicchemistry.com This intermediate serves as a versatile platform for introducing a wide array of substituents at the C-3 position of the pyrone ring via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling with terminal alkynes or Suzuki-Miyaura-type couplings with boronic acids or their esters can be used to install new carbon-carbon bonds, providing access to alkyl, aryl, and heteroaryl-substituted analogues. masterorganicchemistry.com The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination mediated by a palladium complex.

Other derivatizations include the synthesis of chromone (B188151)/aza-chromone fused α-aminophosphonates through a reaction catalyzed by silica (B1680970) chloride. asianpubs.org

Table 2: Examples of Derivatization Reactions on the 7-Azachromone Scaffold

| Starting Material | Reagent(s) | Reaction Type | Functional Group Introduced | Reference |

| 3-Iodo-8-azachromone | 3-Methylbut-1-yne, Pd(PPh₃)₄, CuI | Sonogashira Coupling | Alkynyl group | masterorganicchemistry.com |

| 3-Iodo-8-azachromone | Isopropenylboronic acid pinacol (B44631) ester, Pd(OAc)₂, PPh₃ | Suzuki-Miyaura Coupling | Isopropenyl group | masterorganicchemistry.com |

| 7-Azachromone aldehyde | Diethyl phosphite, Amine, Silica chloride | Kabachnik–Fields reaction | α-Aminophosphonate | asianpubs.org |

Mechanisms of Rearrangement Reactions Involving the 7-Azachromone System

Skeletal rearrangements, where the connectivity of the core atomic framework is altered, are fundamental transformations in organic chemistry. mvpsvktcollege.ac.in While rearrangement reactions involving the 7-azachromone scaffold itself are not widely documented, studies on closely related isomeric systems provide insight into potential mechanistic pathways.

Research on the thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines (an isomer of the 7-azachromone system) in DMSO has revealed a significant skeletal transformation. mdpi.com This process leads to the formation of hexahydrobenzo[b]naphthyridines. The proposed mechanism is an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type rearrangement. mdpi.com The transformation is believed to initiate with the opening of the pyran ring, followed by cyclization involving the amino group of the pyridinone moiety to form a new dihydropyridine (B1217469) fragment, ultimately yielding the rearranged naphthyridine product. mdpi.com

Additionally, the synthesis of a reduced analogue, 2,2-dimethyl-2H-pyrano-[3,2-b]-pyridine, proceeds through a mechanism involving a Claisen rearrangement followed by an electrocyclic ring closure. Although this is part of a synthetic route to the core rather than a reaction of it, it highlights that pericyclic rearrangements are plausible within this structural class under certain conditions. These examples suggest that the 7-azachromone system, under specific thermal or chemical pressures, could potentially undergo complex ring-opening and ring-closing cascades.

Role of Catalysis and Reagents in Directed Synthesis

The choice of catalysts and reagents is paramount in directing the synthesis of 7-azachromones and their derivatives, influencing yield, regioselectivity, and reaction efficiency.

In the formation of the core scaffold via C-H activation, activating agents are crucial. Reagents like PyBrop and acetic anhydride (Ac₂O) activate the pyridine N-oxide, making the C2 position sufficiently electrophilic for the intramolecular cyclization to occur. thieme-connect.de In the absence of such activation, the reaction does not proceed efficiently.

For regioselective synthesis, directing groups can be employed. One route to the pyrano[3,2-b]pyridin-4-one system utilizes a diisopropylsilyloxy moiety on a 3-hydroxypyridine (B118123) starting material to direct lithiation specifically to the less favored C2 position, enabling subsequent elaborations to form the desired bicyclic structure.

In the derivatization of the scaffold, catalysis is central. Palladium complexes are extensively used to catalyze cross-coupling reactions on halogenated 7-azachromone intermediates, allowing for the controlled introduction of a wide variety of functional groups. masterorganicchemistry.com Furthermore, solid-supported catalysts like silica chloride have been shown to be effective in promoting multicomponent reactions to generate complex derivatives like α-aminophosphonates. asianpubs.org

Table 3: Role of Specific Catalysts and Reagents in 7-Azachromone Synthesis

| Reagent/Catalyst | Role | Mechanistic Function | Reference |

| PyBrop / Ac₂O | Activating Agent | Increases electrophilicity of the pyridine N-oxide C2 position for nucleophilic attack. | thieme-connect.de |

| Diisopropylsilyloxy group | Directing Group | Directs metallation (lithiation) to the C2 position of the pyridine ring. | |

| Palladium(0/II) complexes | Cross-coupling Catalyst | Mediates C-C bond formation via oxidative addition/reductive elimination cycles. | masterorganicchemistry.com |

| Silica chloride | Lewis Acid Catalyst | Activates reactants in multicomponent reactions for derivatization. | asianpubs.org |

Advanced Spectroscopic and Crystallographic Characterization of 7 Azachromone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 7-azachromone derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the molecular framework and the study of conformational dynamics. msu.edulibretexts.org

Multi-Dimensional NMR Techniques

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural clues, complex 7-azachromone structures often necessitate the use of multi-dimensional NMR experiments for complete and unambiguous assignments. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this regard.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. utexas.edu By revealing the connectivity of proton spin systems, COSY spectra are invaluable for tracing out the arrangement of protons within the 7-azachromone scaffold.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. This allows for the direct assignment of which proton is bonded to which carbon or nitrogen atom in the 7-azachromone ring system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and heteronuclei, typically over two or three bonds. ipb.pt This information is crucial for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra. For instance, correlations from the protons on the aromatic and pyrone rings to the carbonyl carbon can definitively place this functional group within the molecular structure.

A combination of these multi-dimensional techniques allows for a step-by-step assembly of the complete molecular structure of a 7-azachromone derivative, ensuring accurate and reliable structural elucidation. emerypharma.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical 7-Azachromone Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | 8.10 (s) | 155.2 | C4, C8a |

| 3 | 6.30 (d, J=6.0 Hz) | 112.5 | C2, C4, C4a |

| 5 | 7.80 (d, J=8.0 Hz) | 128.0 | C4, C6, C8a |

| 6 | 7.20 (d, J=8.0 Hz) | 118.9 | C5, C8, C8a |

| 8 | 8.50 (s) | 148.5 | C6, C7, C8a |

| 4 | - | 178.0 | H2, H3, H5 |

| 4a | - | 120.3 | H3, H5 |

| 8a | - | 152.1 | H2, H5, H6, H8 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants will vary depending on the specific substitution pattern of the 7-azachromone.

Dynamic NMR Studies of Molecular Interactions

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating molecular motions and interactions that occur on the NMR timescale. numberanalytics.com By analyzing changes in NMR spectra as a function of temperature or through specialized experiments like exchange spectroscopy (EXSY), researchers can gain insights into various dynamic processes. numberanalytics.com

For 7-azachromones, DNMR can be employed to study:

Conformational Changes: Molecules are not static entities and can undergo various conformational changes. numberanalytics.com DNMR can be used to study the rotation around single bonds or ring-flipping processes, providing information on the energy barriers and rates of these exchanges.

Chemical Exchange: This involves the interchange of nuclei between different chemical environments. numberanalytics.com In the context of 7-azachromones, this could involve proton exchange with the solvent or the study of tautomeric equilibria.

Molecular Interactions: DNMR techniques are sensitive to intermolecular interactions, such as hydrogen bonding or π-π stacking. numberanalytics.com These studies are crucial for understanding how 7-azachromone derivatives might interact with biological targets or other molecules in solution. For instance, changes in chemical shifts or the appearance of exchange cross-peaks in NOESY or EXSY spectra can provide evidence for and characterize such interactions. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. neu.edu.trslideshare.net

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. bioanalysis-zone.comnih.gov Unlike low-resolution MS which provides nominal mass, HRMS can measure m/z values to several decimal places. bioanalysis-zone.com This high accuracy allows for the calculation of the elemental composition of the molecular ion with a high degree of confidence. msu.edulibretexts.org For example, HRMS can easily distinguish between two different molecular formulas that have the same nominal mass. bioanalysis-zone.com This capability is essential for confirming the identity of newly synthesized 7-azachromone derivatives and for identifying unknown compounds. upf.edunih.gov

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry, also known as MS/MS or MS², is a powerful technique for structural elucidation. nih.govwikipedia.org In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected, fragmented, and the resulting product ions are then analyzed. wikipedia.org The fragmentation of the molecular ion provides a unique "fingerprint" that is characteristic of the compound's structure. gbiosciences.comlibretexts.org

The fragmentation of 7-azachromone derivatives in the mass spectrometer will be influenced by the presence of the heteroatom and the carbonyl group, which can direct cleavage pathways. msu.edu Common fragmentation processes include the loss of small neutral molecules such as CO, HCN, or substituents on the ring system. libretexts.org By carefully analyzing the fragmentation pattern, it is possible to piece together the structure of the molecule. nih.govchemrxiv.orgchromatographyonline.com

Table 2: Hypothetical Fragmentation Data for a 7-Azachromone Derivative (C₈H₅NO₂) from Tandem Mass Spectrometry

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (amu) | Postulated Fragment Structure |

| 148.03 | 120.03 | 28 | [M+H-CO]⁺ |

| 148.03 | 92.04 | 56 | [M+H-2CO]⁺ |

| 148.03 | 65.04 | 83 | [C₅H₅]⁺ |

Note: This table presents hypothetical data for illustrative purposes. The actual fragmentation pattern will depend on the specific structure of the 7-azachromone and the ionization conditions used.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. anton-paar.comlibretexts.org Both techniques probe the vibrational modes of a molecule, but they are governed by different selection rules. anton-paar.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. libretexts.org The IR spectrum of a 7-azachromone will show characteristic absorption bands for the various functional groups present. For example, the carbonyl (C=O) stretching vibration typically appears as a strong band in the region of 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrone rings will also give rise to characteristic bands. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands that is unique to the molecule. slideshare.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. renishaw.com When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. anton-paar.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. anton-paar.com Raman spectroscopy is particularly useful for identifying non-polar functional groups and for studying skeletal vibrations. renishaw.com

Table 3: Typical Vibrational Frequencies for Functional Groups in 7-Azachromone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (carbonyl) | Stretching | 1650 - 1700 |

| C=C (aromatic/pyrone) | Stretching | 1500 - 1650 |

| C-N (aromatic) | Stretching | 1200 - 1350 |

| C-O (ether) | Stretching | 1000 - 1300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aromatic) | Bending (out-of-plane) | 700 - 900 |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific molecular environment.

By combining the information from IR and Raman spectroscopy, a comprehensive picture of the functional groups present in a 7-azachromone molecule can be obtained, further confirming the structural assignments made by NMR and mass spectrometry. s-a-s.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method used to study the electronic transitions within a molecule. researchid.comsu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule responsible for light absorption. msu.eduvscht.cz

For 7-Azachromone, the extended conjugated system, which includes the pyridine (B92270) ring fused to the chromone (B188151) core, acts as a potent chromophore. The UV-Vis spectrum is expected to display distinct absorption bands corresponding to specific electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in 7-Azachromone, these transitions are expected to occur at longer wavelengths (lower energy) and be of high intensity (large molar absorptivity, ε). They typically appear as strong absorption bands in the 200-400 nm region. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths, sometimes overlapping with the π → π* bands or appearing as a shoulder on a stronger peak. researchgate.net

The solvent used for analysis can influence the position of these absorption maxima (λmax). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths. This information can provide further insight into the nature of the electronic transitions. While specific experimental spectra for the unsubstituted 7-Azachromone are not widely published, the table below illustrates the typical data obtained from a UV-Vis analysis.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Assignment |

|---|---|---|---|

| Ethanol | Data not available | Data not available | Expected π → π |

| Ethanol | Data not available | Data not available | Expected n → π |

| Hexane | Data not available | Data not available | Expected π → π* |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org The technique involves passing a beam of X-rays through a high-quality crystal. The crystal lattice diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the molecule. nih.gov From this map, the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org

For 7-Azachromone, an XRD analysis would provide unequivocal proof of its chemical structure. It would confirm the fusion of the pyridine and chromone ring systems and provide precise geometric parameters for the bicyclic core. Though a crystal structure for a derivative has been mentioned in the literature, detailed crystallographic data for the parent 7-Azachromone is not publicly available. ksu.edu.sauran.ru A typical crystallographic data table that would be generated from such an analysis is shown below.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H7NO2 |

| Formula Weight | 197.19 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c; Å) | Data not available |

| Unit Cell Angles (α, β, γ; °) | Data not available |

| Volume (Å3) | Data not available |

| Z (Molecules per unit cell) | Data not available |

Crystal Packing Analysis and Intermolecular Interactions

The data from an XRD experiment not only reveals the structure of a single molecule but also how multiple molecules arrange themselves within the crystal lattice. This arrangement, known as crystal packing, is governed by a network of intermolecular interactions. numberanalytics.com Understanding these forces is key to predicting a material's physical properties. For 7-Azachromone, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: Although 7-Azachromone lacks classic hydrogen bond donors like -OH or -NH2, it can act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. Weak C-H···O and C-H···N hydrogen bonds involving the aromatic protons are highly probable and would play a significant role in the crystal packing. iosrjournals.org

π-π Stacking: The planar, aromatic nature of the fused ring system makes it highly susceptible to π-π stacking interactions. These interactions, where the rings stack on top of each other in either a parallel or offset fashion, are a major stabilizing force in the crystals of many aromatic compounds. cam.ac.uk

Conformational Analysis in Crystalline State

Conformational analysis studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org The 7-Azachromone molecule is composed of a rigid, fused heterocyclic ring system. Therefore, significant conformational flexibility is not expected for the core structure itself. An XRD analysis would be expected to confirm the high degree of planarity of the fused pyridochromenone system. Any minor deviations from planarity, such as slight puckering or twisting, would be quantified by measuring relevant torsion angles within the rings. For substituted derivatives of 7-Azachromone, this analysis would be more complex, focusing on the orientation and conformation of the flexible substituent groups relative to the rigid core. rsc.org

Advanced Analytical Techniques for Purity and Identity Confirmation

To ensure the reliability of any subsequent research, the identity and purity of a synthesized batch of 7-Azachromone must be rigorously confirmed. A combination of advanced analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for purity analysis. measurlabs.com HPLC separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. researchgate.net A high-purity sample will show a single major peak in the chromatogram. The purity can be quantified by measuring the relative area of this peak. The HPLC is coupled to a mass spectrometer, which ionizes the compound eluting from the column and measures its mass-to-charge ratio. This provides the molecular weight of the compound in the main peak, which must match the theoretical molecular weight of 7-Azachromone (197.19 g/mol ), thus confirming its identity. measurlabs.comchromatographyonline.com

Elemental Analysis: This technique determines the mass percentages of the constituent elements in a sample (carbon, hydrogen, nitrogen). The experimentally determined percentages are compared against the theoretical values calculated from the chemical formula (C12H7NO2). A close match provides strong evidence for the compound's identity and purity. fda.gov

The table below summarizes the expected results from these analytical techniques for a pure sample of 7-Azachromone.

| Technique | Parameter | Expected Result for 7-Azachromone |

|---|---|---|

| HPLC-MS | Purity (by HPLC) | >95% (single peak) |

| Molecular Ion (m/z) [M+H]+ | 198.05 | |

| Elemental Analysis | % Carbon (C) | 73.09% |

| % Hydrogen (H) | 3.58% | |

| % Nitrogen (N) | 7.10% |

Computational Chemistry and Theoretical Studies of 7 Azachromone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules like 7-Azachromone. unige.chresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex wavefunctions used in traditional quantum chemistry methods. jussieu.frmdpi.com This approach allows for the calculation of various molecular properties and provides insights into chemical behavior. nih.govsouthampton.ac.uk

Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity. taylorandfrancis.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comtaylorandfrancis.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

Table 1: Frontier Orbital Energies of 7-Azachromone (Exemplary Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.

Electron Density Distribution Studies

The electron density distribution, a fundamental property in DFT, reveals how electrons are distributed within a molecule. mdpi.comwikipedia.org It can be visualized as a three-dimensional map that highlights regions of high and low electron concentration. wikipedia.org In 7-Azachromone, the electron density is expected to be higher around the electronegative oxygen and nitrogen atoms, as well as in the regions of the double bonds within the aromatic and pyrone rings.

Analysis of the electron density distribution provides insights into the molecule's chemical bonding and reactivity. nih.govutwente.nl Regions with high electron density are typically susceptible to electrophilic attack, while regions with lower electron density are more likely to be attacked by nucleophiles.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.delibretexts.org These maps are invaluable for predicting intermolecular interactions and reactive sites. researchgate.net The MEP is calculated by determining the force exerted on a positive test charge at various points on the molecule's surface.

Different colors on an MEP map represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and attractive to electrophiles. Blue indicates regions of positive potential, which are electron-deficient and attractive to nucleophiles. Green or yellow areas represent neutral or near-neutral potential. For 7-Azachromone, the carbonyl oxygen and the nitrogen atom are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of molecules and their interactions with other molecules, such as in ligand-binding processes. dovepress.combiorxiv.orgnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the dynamic behavior of 7-Azachromone, including how its shape changes and how it might bind to a biological target. mdpi.com

In the context of drug discovery, MD simulations can be used to predict the binding pose of a ligand like 7-Azachromone within the active site of a protein. rsc.org These simulations can also help in understanding the key interactions that stabilize the ligand-protein complex, providing valuable information for the design of more potent and selective inhibitors.

Quantum Chemical Studies on Spectroscopic Properties Prediction

Quantum chemical methods, including DFT, can be used to predict various spectroscopic properties of molecules. wikipedia.orgnih.gov These predictions are instrumental in interpreting experimental spectra and can provide a deeper understanding of a molecule's structure and bonding. wikipedia.orgnih.gov

For 7-Azachromone, quantum chemical calculations can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. The predicted vibrational frequencies from IR spectra can be correlated with specific bond stretches and bends within the molecule. UV-Vis spectra predictions can help identify the electronic transitions responsible for its absorption of light. NMR chemical shift predictions can aid in the assignment of signals in experimental NMR spectra to specific atoms in the molecule.

Table 2: Predicted Spectroscopic Data for 7-Azachromone (Exemplary Data)

| Spectroscopic Property | Predicted Value |

| Key IR Frequency (C=O stretch) | ~1650 cm⁻¹ |

| λmax (UV-Vis) | ~300 nm |

| ¹H NMR Chemical Shift (H2) | ~8.0 ppm |

| ¹³C NMR Chemical Shift (C4) | ~175 ppm |

Note: These are representative values and would be refined through specific quantum chemical calculations.

Computational Prediction of Reaction Pathways and Energy Barriers

Computational chemistry offers powerful tools for predicting the pathways of chemical reactions and the associated energy barriers. nih.govfrontiersin.orgcecam.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely route from reactants to products, including the transition state structures. nih.gov

For 7-Azachromone, computational methods can be employed to investigate various chemical transformations, such as its synthesis, degradation, or metabolic pathways. By calculating the activation energies for different potential reaction steps, it is possible to predict the feasibility and rate of these transformations. This information is crucial for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic fate of the compound in biological systems.

In Silico Modeling for Structure-Activity Relationship (SAR) Pre-analysis

In the realm of drug discovery and development, in silico modeling has emerged as a crucial tool for the pre-analysis of Structure-Activity Relationships (SAR). This computational approach allows researchers to predict the biological activity of chemical compounds and to understand the relationship between their molecular structures and their functions before committing to costly and time-consuming laboratory synthesis and testing. wikipedia.org For 7-azachromone and its derivatives, in silico modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, provides valuable insights into their potential as therapeutic agents. uran.rursc.org

The core principle of SAR and QSAR studies is to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org This is achieved by analyzing a dataset of compounds with known activities and identifying the molecular descriptors that are most influential in determining that activity. nih.gov These descriptors can be related to various molecular properties, including size, polarity, and hydrogen bonding capacity. nih.gov Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

Molecular docking is another powerful computational technique that complements SAR studies. frontiersin.org It predicts the preferred orientation of a ligand (in this case, a 7-azachromone derivative) when bound to a specific protein target to form a stable complex. mdpi.com By simulating the binding process, molecular docking can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. mdpi.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.

A notable application of these computational methods to a 7-azachromone derivative demonstrated its potential as an antifungal agent. researchgate.net Molecular docking studies revealed that compound 1i , a derivative of 7-azachromone, fits into a pocket of the succinic dehydrogenase (SDH) enzyme. researchgate.net The binding energy for this interaction was calculated to be -7.16 kcal/mol, suggesting that compound 1i could act as a potential inhibitor of SDH, thereby exerting its antifungal effect. researchgate.net

The predictive power of in silico models is continuously being improved through the development of more sophisticated algorithms and the integration of larger and more diverse datasets. nih.gov These advancements are paving the way for more accurate and reliable predictions of the biological activities of novel compounds like 7-azachromone derivatives, accelerating the pace of drug discovery.

Research Findings on 7-Azachromone Derivatives

| Compound | Target | In Silico Method | Key Finding | Binding Energy (kcal/mol) |

| 1i | Succinic Dehydrogenase (SDH) | Molecular Docking | Potential inhibitor of SDH | -7.16 |

This table summarizes the findings from a molecular docking study on a 7-azachromone derivative, highlighting its potential as an antifungal agent.

Structure Activity Relationship Sar Studies of 7 Azachromone Derivatives

Scaffold Hopping Strategies and Bioisosteric Replacements in Azachromone Design

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for discovering novel compounds with improved properties while retaining the desired biological activity. researchgate.net Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties. A classic example relevant to azachromones is the replacement of a benzene (B151609) ring with a pyridine (B92270) ring. researchgate.net This substitution of a C-H group with a nitrogen atom creates the "aza" scaffold, which can alter a molecule's electronics, solubility, metabolic profile, and hydrogen bonding capacity without drastically changing its size or shape. researchgate.net The development of azachromones from chromones is a direct application of this principle, aiming to generate new drug candidates by leveraging the privileged chromone (B188151) structure. researchgate.net

Scaffold hopping is a more advanced approach that aims to replace the central core of a molecule with a functionally equivalent but structurally distinct scaffold. This can lead to new intellectual property and help overcome issues with the original scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties or toxicity. In the context of 7-azachromone, one could envision replacing the pyrano[2,3-b]pyridin-4-one core with other bicyclic heteroaromatic systems that maintain the key pharmacophoric features required for biological activity. This strategy is often employed in fragment-based drug design, where different scaffolds can be used to link identified fragments. openaccessjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR enables the prediction of activity for new, unsynthesized molecules, thereby guiding rational drug design and prioritizing synthetic efforts. mdpi.comresearchgate.net

A typical QSAR workflow involves:

Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC₅₀ values). mdpi.com

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound. nih.gov

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external (test set) validation techniques. researchgate.netnih.gov

While specific QSAR studies focused solely on 7-azachromone are not widely published, the methodology has been successfully applied to structurally related heterocyclic systems. For example, QSAR studies on xanthone (B1684191) and quinoline (B57606) derivatives have been used to design new anti-tuberculosis agents. nih.gov Similarly, predictive QSAR models were developed for 7-deazaxanthine derivatives to identify new adenosine (B11128) A₂A receptor antagonists, achieving a coefficient of determination (q²) of 0.65-0.71 in validation. nih.gov These examples demonstrate the potential of QSAR to guide the design of novel 7-azachromone derivatives by identifying the key structural features that contribute positively or negatively to their biological effects. researchgate.net

Fragment-Based Drug Design Approaches Utilizing the 7-Azachromone Core

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. nih.govwikipedia.org It begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. openaccessjournals.com These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound. wikipedia.org

The 7-azachromone scaffold is well-suited for FBDD for several reasons:

It is a relatively small, rigid bicyclic system that can serve as a starting point or a core scaffold.

It presents multiple vectors for chemical modification, allowing fragments to be "grown" from different positions.

The nitrogen atom provides a key hydrogen bonding feature, which can help anchor the fragment in a protein's binding site.

The concept of using aza-aromatic cores in FBDD is well-established. For example, the approved drug Pexidartinib was developed starting from a 7-azaindole (B17877) fragment. nih.govfrontiersin.orgresearchgate.net A related strategy, known as fragment-based deconstruction, involves breaking down known inhibitors into their constituent fragments to identify key binding elements. sartorius.com The development of 8-azachromone analogues from the larger amlexanox (B1666007) molecule can be seen as a form of deconstruction, where the essential bicyclic core is identified and then used as a template for building new derivatives. nih.gov By using the 7-azachromone core as a starting fragment or as a scaffold to link other fragments, FBDD provides an efficient pathway to explore chemical space and develop novel, potent, and selective inhibitors. openaccessjournals.comsartorius.com

Conformational Flexibility and Its Impact on Ligand-Target Interactions

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For 7-azachromone derivatives, the inherent rigidity of the fused bicyclic core, combined with the rotational freedom of its substituents, gives rise to a complex conformational landscape that directly influences how these ligands interact with their biological targets. The study of this conformational flexibility is paramount in understanding structure-activity relationships (SAR) and in the rational design of more potent and selective therapeutic agents.

The core 7-azachromone (4H-pyrano[2,3-b]pyridin-4-one) scaffold is characterized by a largely planar geometry, a feature that minimizes non-radiative energy loss and is crucial for its electronic properties. However, the introduction of various substituents at different positions of this scaffold introduces degrees of conformational freedom. The orientation of these substituents relative to the core and to each other can significantly alter the molecule's shape, electrostatic potential, and steric profile, thereby affecting its ability to fit into the binding pocket of a target protein.

Research into the conformational properties of 7-azachromone derivatives often employs a combination of computational modeling, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, alongside experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the preferred low-energy conformations of the molecules and the energy barriers between different conformational states.

A key aspect of the conformational analysis of 7-azachromone derivatives is the rotational barrier around the single bonds connecting substituents to the heterocyclic core. For instance, the orientation of a phenyl group at the 2-position or an amino group at the 7-position can be defined by specific torsion or dihedral angles. The energetically most favorable angles determine the molecule's ground-state conformation, which is often the biologically active one.

In a study involving chromone and aza-chromone fused α-aminophosphonates as Src kinase inhibitors, molecular dynamics simulations revealed the importance of specific conformations for effective binding. niscpr.res.in The simulations showed that the stability of hydrogen bonds between the ligand and key amino acid residues in the kinase domain, such as Lys295 and Ala390, was highly dependent on the conformational dynamics of the ligand. niscpr.res.in Disruptions in these crucial interactions were observed when the ligand adopted less favorable conformations during the simulation. niscpr.res.in

The following table illustrates hypothetical data based on computational studies of a series of 2-aryl-7-azachromone derivatives, showcasing how the dihedral angle of the 2-aryl substituent can influence binding affinity for a target kinase.

| Compound | 2-Aryl Substituent | Calculated Dihedral Angle (Φ) a | Binding Affinity (IC₅₀, nM) |

| 1 | Phenyl | 35.2° | 150 |

| 2 | 4-Methylphenyl | 40.5° | 125 |

| 3 | 2-Methylphenyl | 75.8° | 850 |

| 4 | 4-Fluorophenyl | 34.8° | 140 |

| 5 | 2,6-Dimethylphenyl | 88.9° | >10000 |

| a Dihedral angle between the plane of the 7-azachromone core and the plane of the 2-aryl substituent. |